molecular formula C20H20N2O3S2 B2876854 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922818-67-5

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2876854
CAS No.: 922818-67-5
M. Wt: 400.51
InChI Key: GOQSBEOGRKPXNQ-UHFFFAOYSA-N
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Description

“N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions:

    Sulfonylation: The ethylsulfonyl group is introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.

    Reduction: Reduction reactions could target the benzamide moiety or the thiazole ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Thiazole derivatives are studied for their potential to inhibit various enzymes.

    Antimicrobial Activity: These compounds may exhibit antibacterial, antifungal, or antiviral properties.

Medicine

    Drug Development: The compound could be a lead molecule in the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Agriculture: Possible use as pesticides or herbicides.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The molecular targets might include kinases, proteases, or DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Benzamide Derivatives: Compounds with similar benzamide moieties.

    Sulfonyl Compounds: Compounds with similar sulfonyl groups.

Uniqueness

The uniqueness of “N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)17-7-5-6-16(11-17)19(23)22-20-21-18(12-26-20)15-9-8-13(2)14(3)10-15/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSBEOGRKPXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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